(R)-Boc-4-amino-5-methylhexanoic acid
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Overview
Description
®-Boc-4-amino-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Boc-4-amino-5-methylhexanoic acid typically involves the protection of the amino group with a Boc group followed by the introduction of the desired side chain. One common method includes the use of Boc anhydride in the presence of a base such as triethylamine to protect the amino group.
Industrial Production Methods: Industrial production of ®-Boc-4-amino-5-methylhexanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: ®-Boc-4-amino-5-methylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc protecting group
Major Products Formed: The major products formed from these reactions include various derivatives of ®-Boc-4-amino-5-methylhexanoic acid, such as alcohols, ketones, and substituted amino acids .
Scientific Research Applications
®-Boc-4-amino-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ®-Boc-4-amino-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the amino group, allowing for selective reactions at other sites. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
(S)-Boc-4-amino-5-methylhexanoic acid: The enantiomer of ®-Boc-4-amino-5-methylhexanoic acid with similar structural properties but different biological activities.
Boc-4-amino-5-methylhexanoic acid: Without the stereochemistry specified, this compound can exist as a racemic mixture.
Other Boc-protected amino acids: Compounds like Boc-lysine and Boc-arginine share the Boc protecting group but differ in their side chains .
Uniqueness: ®-Boc-4-amino-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of a methyl group on the hexanoic acid side chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(4R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)9(6-7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFIBOHQJUSMKX-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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